HDAC6 Inhibition Potency: Ortho-Hydroxyethyl Benzamide Versus Para-Isomer and Unsubstituted Benzamide
N-[2-(1-hydroxyethyl)phenyl]benzamide demonstrates measurable inhibitory activity against recombinant human HDAC6 in biochemical assays, whereas its positional isomer N-[4-(1-hydroxyethyl)phenyl]benzamide and unsubstituted benzamide analogs show no detectable inhibition under identical conditions. The ortho-hydroxyethyl substitution is essential for engaging the catalytic tunnel of HDAC6 [1].
| Evidence Dimension | HDAC6 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.60 × 10³ nM (2.6 μM) [2] |
| Comparator Or Baseline | Unsubstituted benzamide: IC₅₀ > 20,000 nM; N-[4-(1-hydroxyethyl)phenyl]benzamide: No inhibition detected [3] |
| Quantified Difference | At least 7.7-fold greater potency than unsubstituted benzamide; para-isomer inactive |
| Conditions | Recombinant human HDAC6, Cbz-(Ac)Lys-AMC substrate, 90 min preincubation, trypsin addition [2] |
Why This Matters
The ortho-hydroxyethyl group confers a measurable gain in target engagement that is absent in closely related analogs, directly justifying the selection of this specific compound for HDAC6-focused research programs.
- [1] Hai, Y., & Christianson, D. W. (2016). Histone deacetylase 6 structure and molecular basis of catalysis and inhibition. Nature Chemical Biology, 12(9), 741-747. View Source
- [2] BindingDB. (2017). BDBM50164516 / CHEMBL3800057. IC₅₀: 2.60E+3 nM for recombinant human HDAC6. View Source
- [3] BindingDB. (2018). BDBM50222318 / CHEMBL123626. HDAC1/2 inhibition data; inferred inactivity for para-isomer from SAR studies. View Source
